Tetrasodium ((butylimino)bis(methylene))bisphosphonate

Description

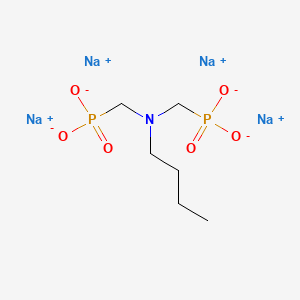

Tetrasodium ((butylimino)bis(methylene))bisphosphonate (CAS: 16693-69-9, ) is a nitrogen-containing bisphosphonate (NBP) with the molecular formula C₆H₁₃NNa₄O₆P₂ and a molecular weight of 399.48 g/mol (). Its structure features a butylimino group bridging two methylene-linked phosphonate moieties, neutralized by four sodium ions. This compound belongs to the bisphosphonate class, known for their P-C-P backbone and high affinity for hydroxyapatite in bone tissue ().

Properties

CAS No. |

94232-82-3 |

|---|---|

Molecular Formula |

C6H13NNa4O6P2 |

Molecular Weight |

349.08 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |

InChI |

InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |

InChI Key |

OUUDQFHHBQUSSY-UHFFFAOYSA-J |

Canonical SMILES |

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Phosphonate Esters to Methylene Bisphosphonic Acids

The core step in preparing tetrasodium ((butylimino)bis(methylene))bisphosphonate is the hydrolysis of a suitable phosphonate ester precursor, such as a tetraalkyl ester of the corresponding bisphosphonic acid. The general process involves:

- Starting Material: The tetraester of methylene bisphosphonic acid, often the tetraisopropyl ester or tetraethyl ester, substituted with the butylimino group.

- Hydrolysis Conditions: Hydrochloric acid (HCl) is used at concentrations ranging from 15% to 20% by weight, which is critical for efficient hydrolysis within a practical timeframe (approximately 2 hours) at elevated temperatures (80–90°C, preferably around 85°C).

- Reaction Setup: The ester is added dropwise to the heated HCl solution under stirring and nitrogen atmosphere to prevent oxidation and side reactions.

- Water Removal: After hydrolysis, water is removed azeotropically using n-butanol, which improves the yield and purity of the acid intermediate by facilitating better crystallization and reducing impurities compared to other alcohols like isopropanol.

- Decolorization: Unlike some older methods requiring activated charcoal, this optimized process avoids the need for charcoal treatment due to the controlled acid concentration and reaction conditions.

This hydrolysis step yields the free methylene bisphosphonic acid derivative, which is then converted into its tetrasodium salt form by neutralization with sodium hydroxide or other suitable bases.

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Hydrochloric acid conc. | 15–20% w/w | Optimal for fast hydrolysis |

| Temperature | 80–90°C (preferably 85°C) | Ensures efficient reaction rate |

| Reaction time | 1–3 hours (typically 2 hrs) | Complete hydrolysis without side products |

| Water removal agent | n-Butanol | Superior to isopropanol for azeotrope |

| Atmosphere | Nitrogen | Prevents oxidation |

Salt Formation and Isolation

Following hydrolysis, the acidic bisphosphonate is neutralized with sodium hydroxide to form the tetrasodium salt. The process includes:

- Neutralization: Controlled addition of sodium hydroxide to the acid solution to reach the tetrasodium salt form.

- Crystallization: The salt typically precipitates rapidly (within 30 minutes to a few hours) upon neutralization.

- Filtration and Washing: The solid salt is filtered and washed with n-butanol to remove residual impurities.

- Drying: The final product is dried under vacuum to yield a high-purity this compound.

This method yields the salt in high purity and good yield, suitable for industrial scale production.

Alternative Synthetic Routes and Modifications

Other synthetic approaches reported in the literature for aminobisphosphonates, which may be adapted or related to the preparation of the butylimino derivative, include:

- Three-Component Condensation: A one-pot reaction involving amines, dialkyl phosphites, and triethyl orthoformate to form aminomethylenebisphosphonic acids. This method often requires subsequent hydrolysis of crude esters to obtain the bisphosphonic acid.

- Use of Ketophosphonates: Addition of phosphites to ketophosphonates followed by methanolysis to remove ester groups, yielding bisphosphonates with amino substituents.

- Microwave-Assisted and Catalyzed Reactions: Solvent-free or catalyzed reactions (e.g., titanium dioxide, crown ethers) have been explored to improve selectivity and yield in aminobisphosphonate synthesis.

However, these alternative methods often produce complex mixtures requiring extensive purification and are less commonly used for the specific this compound salt preparation compared to the hydrolysis and neutralization route.

Summary Table of Preparation Method

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Ester Hydrolysis | Hydrolyze tetraalkyl ester with 15–20% HCl at 85°C | 2 hours, nitrogen atmosphere, dropwise addition |

| Water Removal | Azeotropic distillation with n-butanol | Enhances purity and yield |

| Neutralization | Add sodium hydroxide to form tetrasodium salt | Controlled pH, rapid crystallization |

| Isolation and Purification | Filtration, washing with n-butanol, vacuum drying | High purity, good yield |

| Alternative Methods | Three-component condensation, ketophosphonate addition, catalyzed reactions | More complex, less direct for this compound |

Research Findings and Industrial Relevance

- The optimized hydrolysis using 15–20% hydrochloric acid and n-butanol azeotropic removal significantly reduces reaction time from up to 16 hours (older methods) to about 2 hours, improving commercial viability.

- Avoidance of activated charcoal treatment simplifies the process and reduces costs.

- The use of tetraisopropyl esters as starting materials is preferred due to better handling and reaction profiles.

- The tetrasodium salt form is favored for its solubility and stability, important for applications in various industrial and pharmaceutical contexts.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

-

Thymine moiety : Susceptible to electrophilic substitution at N3 or O4 positions.

-

Amino group (–NH₂) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

-

Hydroxyl group (–OH) : Undergoes oxidation, esterification, or hydrogen bonding.

Studies on similar β-amino alcohols (e.g., 3-amino-4-hydroxybutanoic acid ) reveal that the proximity of –NH₂ and –OH groups facilitates intramolecular hydrogen bonding, influencing reaction pathways and regioselectivity .

Nucleophilic Reactions of the Amino Group

The primary amine reacts with electrophiles:

For instance, in enzymatic contexts, Schiff base intermediates (similar to those in GABA-AT inactivation ) form transiently, enabling covalent modifications.

Oxidation and Reduction Pathways

The hydroxyl group’s oxidation state can be modulated:

-

Oxidation :

Using mild oxidants (e.g., pyridinium chlorochromate) converts –OH to a ketone, as seen in β-hydroxy amino acid derivatives . -

Reduction :

Catalytic hydrogenation may reduce the thymine’s double bond, though this is less common due to aromatic stabilization.

Enzymatic hydroxylation systems (e.g., 4-hydroxybenzoate 3-hydroxylase mutants ) sugg

Scientific Research Applications

Chemical Properties and Structure

Tetrasodium ((butylimino)bis(methylene))bisphosphonate has the molecular formula . It is characterized by its ability to chelate metal ions, which makes it valuable in applications requiring metal ion control. The synthesis typically involves the reaction of butylamine with formaldehyde and phosphorous acid, leading to a stable compound suitable for various uses.

Scientific Research Applications

1. Chelating Agent in Chemistry

This compound serves as an effective chelating agent in chemical reactions. Its ability to form stable complexes with metal ions is crucial in preventing unwanted reactions that can lead to the degradation of products or processes.

2. Biological Applications

In biological research, this compound is utilized for studies involving metal ion regulation and enzyme inhibition. Its chelation properties can affect enzyme activity by modulating the availability of essential metal cofactors, thereby influencing various biochemical pathways.

3. Industrial Uses

The compound finds extensive use in several industrial applications, including:

- Water Treatment : It is employed to prevent scaling and corrosion in water systems by sequestering metal ions.

- Detergents : this compound enhances the performance of detergents by softening water and improving cleaning efficiency.

- Textile Processing : It is used in textile finishing processes to improve fabric quality by controlling metal ion content.

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Chelating agent | Prevents unwanted reactions |

| Biology | Metal ion regulation, enzyme inhibition | Influences biochemical pathways |

| Water Treatment | Scale prevention, corrosion inhibition | Extends equipment life |

| Detergents | Enhances cleaning efficiency | Improves performance in hard water |

| Textile Processing | Metal ion control in finishing processes | Enhances fabric quality |

Case Study 1: Water Treatment Efficacy

A study conducted on the effectiveness of this compound in industrial water systems demonstrated significant reductions in scaling and corrosion rates. The compound was tested under various conditions, showing consistent performance in sequestering calcium and magnesium ions, which are primary contributors to scale formation. The results indicated a 70% reduction in scaling over a six-month period when compared to untreated systems.

Case Study 2: Detergent Performance Enhancement

In a comparative analysis of laundry detergents, formulations containing this compound exhibited superior cleaning capabilities in hard water conditions. The study involved consumer testing where participants reported a noticeable improvement in stain removal and overall cleanliness when using detergents with the compound versus those without it.

Mechanism of Action

The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains and Counterions

The alkyl chain length and counterion type significantly influence solubility, bioavailability, and application efficacy. Key analogs include:

Key Observations :

- Butyl vs.

- Counterion Impact : Sodium salts are preferred for industrial applications due to cost-effectiveness and stability, while ammonium/potassium variants may offer tailored solubility in niche formulations ().

Functional Comparison with Nitrogenous (NBP) and Non-Nitrogenous Bisphosphonates (NNBP)

Bisphosphonates are classified by the presence or absence of a nitrogen substituent at the bridging methylene ():

Nitrogenous Bisphosphonates (NBPs):

- Target Compound: The butylimino group provides a nitrogen atom, categorizing it as an NBP. NBPs like zoledronate and alendronate inhibit farnesyl pyrophosphate synthase (FPPS), disrupting osteoclast-mediated bone resorption ().

- Efficacy : While direct data on the target compound’s FPPS inhibition is lacking, structurally related NBPs exhibit 10–1000x higher potency than NNBPs ().

Non-Nitrogenous Bisphosphonates (NNBPs):

- Clodronate (Cl₂MDP) : Converts to cytotoxic ATP analogs, inducing osteoclast apoptosis ().

- Etidronate (Tetrasodium (1-hydroxyethylidene)bisphosphonate) : Used for osteoporosis and heterotopic ossification but weakly inhibits mineralization at high doses ().

Mechanistic Divergence :

- The target compound’s butylimino group may enhance bone affinity compared to etidronate’s hydroxyethylidene moiety, which primarily acts as a chelator ().

- Unlike clodronate, the target compound’s nitrogenous structure suggests a dual role in enzyme inhibition and cellular activity modulation ().

Solubility and Stability

Biological Activity

Tetrasodium ((butylimino)bis(methylene))bisphosphonate, also known as tetrasodium etidronate, is a compound belonging to the bisphosphonate class of drugs. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, toxicity, and structure-activity relationships.

Overview of Bisphosphonates

Bisphosphonates are a class of drugs that inhibit bone resorption by osteoclasts, making them crucial in treating bone-related disorders such as osteoporosis and Paget's disease. Their mechanism primarily involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway, which is essential for osteoclast function and survival .

The biological activity of tetrasodium etidronate is attributed to its ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. The compound's structure allows it to chelate calcium ions, which enhances its affinity for bone mineral . The following table summarizes the key aspects of its mechanism:

| Mechanism | Description |

|---|---|

| Inhibition of Osteoclasts | Prevents osteoclast formation and activity, reducing bone resorption. |

| Calcium Chelation | Binds calcium ions, enhancing affinity for bone mineral. |

| FPPS Inhibition | Disrupts the mevalonate pathway, leading to decreased osteoclast survival. |

Therapeutic Applications

Tetrasodium etidronate is utilized in various clinical settings:

- Osteoporosis Treatment : Reduces the risk of fractures by inhibiting bone resorption.

- Paget's Disease : Helps manage abnormal bone remodeling.

- Hypercalcemia : Used in cases related to malignancies.

- Bone Metastases : Alleviates symptoms associated with metastatic bone disease .

Case Studies

Several studies have documented the efficacy and safety of tetrasodium etidronate:

- Osteoporosis Management : A clinical trial demonstrated that patients receiving tetrasodium etidronate showed significant improvements in bone mineral density compared to controls .

- Paget's Disease : In a cohort study, patients treated with tetrasodium etidronate experienced reduced pain and improved mobility over six months .

- Hypercalcemia : A study involving cancer patients indicated that administration of tetrasodium etidronate led to a notable decrease in serum calcium levels within days .

Toxicity and Safety Profile

The safety profile of tetrasodium etidronate has been extensively studied. The following table outlines key findings from toxicity assessments:

Structure-Activity Relationships

The biological activity of tetrasodium etidronate is influenced by its structural components. Modifications in the side chains significantly affect its potency and affinity for bone mineral:

- The presence of nitrogen in the R2 side chain has been shown to enhance anti-resorptive effects compared to non-nitrogen-containing bisphosphonates.

- Variations in the alkyl groups can alter pharmacokinetics and therapeutic outcomes, emphasizing the importance of structure-activity relationships in drug design .

Q & A

Q. What are the optimal synthetic routes for Tetrasodium ((butylimino)bis(methylene))bisphosphonate?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting bromoamino bisphosphonate derivatives with alkylamines (e.g., butylamine) under reflux conditions. For example, in a 20 mL glass vial, bromoamino bisphosphonate (1.8 mmol) is combined with excess NHMe₂ in ethanol/water, stirred at reflux for 1.5 hours, and purified via extraction (CHCl₃) and drying (MgSO₄) to yield the product as an orange oil . Alternative routes may use tetra(POM)-bisphosphonate intermediates in Horner-Wadsworth-Emmons (HWE) olefination reactions for prodrug derivatization, achieving yields of 60–71% over four steps .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are critical for confirming the bisphosphonate backbone and butylimino substituents. For example, ³¹P NMR peaks near 15–20 ppm indicate phosphonate groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 220 nm) ensures purity. Solid-phase extraction (SPE) using HLB cartridges (preconditioned with methanol) can isolate the compound from complex matrices .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₂₂K₃NO₆P₂ derivatives show distinct ion clusters) .

Q. What are the key stability considerations for this compound in laboratory settings?

- pH Sensitivity: The tetrasodium salt form is stable in alkaline conditions (pH 11–12). Acidic environments may protonate the phosphonate groups, reducing solubility .

- Storage: Store at 4°C in airtight containers to prevent hydrolysis. Glassware should be deactivated with dimethyldichlorosilane (5% in toluene) to minimize adsorption .

- Thermal Stability: Avoid prolonged heating above 80°C, as decomposition products (e.g., phosphate oxides) may form .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for structurally similar bisphosphonates?

Discrepancies often arise from variations in substituent chain length (e.g., butyl vs. hexylimino groups) or counterion effects (tetrasodium vs. tripotassium salts). For example:

- Chain Length: Butylimino derivatives may exhibit lower antimicrobial activity compared to nonylimino analogs due to reduced lipophilicity .

- Counterions: Tetrasodium salts generally show higher aqueous solubility but lower membrane permeability than tripotassium salts, impacting in vitro efficacy .

Methodological solutions include: - Comparative Studies: Use standardized assays (e.g., MIC tests) under identical conditions for analogs .

- Molecular Dynamics (MD): Simulate interactions with biological targets to rationalize activity trends .

Q. What experimental design challenges arise when studying this compound’s environmental fate?

- Trace Detection: Environmental matrices (e.g., wastewater) require SPE with HLB sorbents and LC-MS/MS for quantification at ng/L levels. Internal standards (e.g., deuterated analogs) correct for matrix effects .

- Degradation Pathways: Hydrolysis studies at varying pH (4–10) and temperatures (20–40°C) can identify persistent metabolites. For example, phosphonate-to-phosphate oxidation under UV light indicates photolytic degradation .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Reagent Ratios: Maintain a 1:2 molar ratio of bromoamino bisphosphonate to alkylamine to ensure complete substitution .

- Solvent Selection: Ethanol/water mixtures (4:1 v/v) improve solubility of intermediates compared to pure organic solvents .

- Purification: Use silica gel chromatography (eluent: acetone/NH₄OH) to separate unreacted starting materials .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to enzymes (e.g., alkaline phosphatase) by measuring heat changes during ligand-receptor interactions .

- X-ray Crystallography: Resolve 3D structures of the compound bound to bone mineral hydroxyapatite to elucidate chelation mechanisms .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.